molecular formula C12H20F2O2 B2702521 tert-Butyl 2-(4,4-difluorocyclohexyl)acetate CAS No. 1584139-36-5

tert-Butyl 2-(4,4-difluorocyclohexyl)acetate

Cat. No.: B2702521
CAS No.: 1584139-36-5
M. Wt: 234.287
InChI Key: ZMCWTXLFWWYKRG-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4,4-difluorocyclohexyl)acetate (CAS 1584139-36-5) is an organic ester with the molecular formula C12H20F2O2 and a molecular weight of 234.28 g/mol. This compound serves as a versatile small molecule scaffold and a valuable building block in medicinal chemistry and drug discovery research . The structure features a 4,4-difluorocyclohexyl moiety, a common motif used to influence the physicochemical properties and metabolic stability of potential therapeutic agents. The tert-butyl ester group acts as a protective moiety for the carboxylic acid function, making this compound a key synthetic intermediate for the preparation of various derivatives, such as its corresponding acetic acid . Recent patent literature indicates that this compound and its structural analogs are investigated as key intermediates in the synthesis of novel heterocyclic compounds with therapeutic potential. These related compounds are being explored for a wide range of applications, including the treatment of respiratory diseases such as asthma, metabolic disorders like diabetes, neurodegenerative conditions, inflammatory diseases, and oncological research . This product is intended for research and development purposes only in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications or personal use.

Properties

IUPAC Name

tert-butyl 2-(4,4-difluorocyclohexyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20F2O2/c1-11(2,3)16-10(15)8-9-4-6-12(13,14)7-5-9/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCWTXLFWWYKRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1CCC(CC1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(4,4-difluorocyclohexyl)acetate typically involves the esterification of 2-(4,4-difluorocyclohexyl)acetic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(4,4-difluorocyclohexyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 2-(4,4-difluorocyclohexyl)acetate is utilized in various scientific research fields, including:

    Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigating its effects on biological systems and potential as a bioactive compound.

    Medicine: Exploring its potential therapeutic applications and pharmacological properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4,4-difluorocyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The difluorocyclohexyl ring can interact with enzymes and receptors, modulating their activity. The acetate group can also participate in ester hydrolysis reactions, releasing active metabolites .

Comparison with Similar Compounds

Table 1: Key Structural Features of tert-Butyl 2-(4,4-difluorocyclohexyl)acetate and Analogs

Compound Name Substituents/Functional Groups Molecular Formula Key Properties/Applications References
This compound 4,4-difluorocyclohexyl, tert-butyl acetate C₁₂H₂₀F₂O₂ High lipophilicity; pharmaceutical intermediate
2-tert-Butyl-4-methylcyclohexyl acetate 2-tert-butyl, 4-methyl cyclohexyl, acetate C₁₃H₂₂O₂ Fragrance/solvent applications; non-fluorinated
(R)-17/(S)-17 (spirocyclic analogs) Spiro[2-benzopyran-1,4′-piperidine], ethoxy C₂₂H₃₁NO₆ Enantiomeric purity (e.g., [α]²⁰_D = ±14.7); drug candidates
tert-Butyl 2-(4,4-difluorocyclohexyl)hydrazinecarboxylate Hydrazinecarboxylate, 4,4-difluorocyclohexyl C₁₁H₁₉F₂N₂O₂ Nucleophilic reactivity; derivatization potential

Key Observations:

Fluorination Effects: The 4,4-difluorocyclohexyl group in the target compound introduces electron-withdrawing effects and conformational rigidity compared to non-fluorinated analogs like 2-tert-Butyl-4-methylcyclohexyl acetate. Fluorine atoms enhance metabolic stability and binding affinity in bioactive molecules. In contrast, methyl and tert-butyl substituents (e.g., 2-tert-Butyl-4-methylcyclohexyl acetate) increase steric bulk without significantly altering electronic properties.

Functional Group Diversity :

  • The spirocyclic analogs (R)-17 and (S)-17 () feature complex architectures with ethoxy-oxo groups and enantiomer-specific rotations ([α]²⁰_D = −14.7 and +14.3), highlighting their use in chiral drug synthesis.
  • The hydrazinecarboxylate derivative () replaces the acetate with a hydrazine group, enabling nucleophilic reactions (e.g., hydrazone formation) for targeted molecule derivatization.

Molecular Weight and Complexity :

  • The target compound (MW ~242 g/mol) is simpler and smaller than spirocyclic analogs (MW ~405 g/mol), making it more suitable for intermediate roles in multistep syntheses.

Key Observations:

  • Chromatography : High purity (>97%) in (R)-17 underscores the importance of flash column chromatography in isolating enantiomers, a technique likely applicable to the target compound.
  • Chirality : Unlike the spirocyclic analogs, the target compound lacks reported chiral centers, simplifying its synthesis and purification.

Biological Activity

tert-Butyl 2-(4,4-difluorocyclohexyl)acetate is a compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its interactions with biological systems, particularly its effects on P-glycoprotein (P-gp) and implications in drug resistance.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H17F2O2
  • Molecular Weight : 232.26 g/mol

This compound features a tert-butyl group and a cyclohexyl ring substituted with two fluorine atoms, which may influence its biological properties.

Biological Activity Overview

The primary focus of research on this compound has been its role as a modulator of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter involved in drug efflux and multidrug resistance.

P-glycoprotein Interaction

P-gp is crucial in pharmacokinetics as it affects the absorption and distribution of various drugs. Studies have shown that compounds similar to this compound can modulate P-gp activity, influencing the efficacy of chemotherapeutic agents.

  • ATPase Activity Assays : Research indicates that compounds with structural similarities can either stimulate or inhibit the ATPase activity of P-gp. For instance, certain derivatives have demonstrated the ability to inhibit ATP hydrolysis by P-gp, which is essential for its efflux function. The inhibition is often quantified using IC50 values, which measure the concentration required to inhibit 50% of the enzyme's activity.
    CompoundIC50 (μM)Effect on P-gp
    This compoundTBDTBD
    Compound A0.1Inhibitor
    Compound B0.76Inhibitor
    Note: TBD = To Be Determined based on specific experimental results.
  • Case Studies : In vitro studies have shown that certain analogs can reverse drug resistance in cell lines overexpressing P-gp. For example, one study reported that a compound structurally related to this compound significantly increased intracellular concentrations of paclitaxel in resistant cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be better understood through SAR studies:

  • Fluorine Substitution : The presence of fluorine atoms on the cyclohexyl ring appears to enhance binding affinity to P-gp.
  • Alkyl Chain Length : Variations in the length and branching of alkyl chains can affect solubility and membrane permeability, thereby influencing biological activity.

Research Findings

Recent studies have provided insights into how structural modifications impact the biological activity of related compounds:

  • Compounds with bulky groups like cyclohexane showed increased interaction with P-gp compared to smaller substituents.
  • Inhibitory effects on ATPase activity were noted at varying concentrations, suggesting a dose-dependent relationship in their mechanism of action.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling tert-butyl 2-(4,4-difluorocyclohexyl)acetate in laboratory settings?

  • Based on hazard classifications, this compound exhibits acute toxicity via oral, dermal, and inhalation routes (Category 4 under EU-GHS/CLP) . Researchers should:

  • Use NIOSH/CEN-approved respiratory protection (e.g., OV/AG/P99 filters for high-concentration exposure) and chemical-resistant gloves .
  • Implement fume hoods for synthesis/purification steps and avoid drainage system contamination .
  • Maintain emergency protocols for spills or exposure, including immediate decontamination and medical consultation .

Q. How can researchers confirm the purity of this compound if suppliers do not provide analytical data?

  • Suppliers like Sigma-Aldrich often omit analytical data for early-discovery compounds . To verify purity:

  • Perform HPLC-MS with a C18 column (e.g., 70:30 acetonitrile/water mobile phase) to assess impurities.
  • Use ¹H/¹³C NMR to confirm structural integrity, focusing on cyclohexyl difluorine splitting patterns (δ ~4.5–5.5 ppm for geminal fluorines) and tert-butyl ester peaks (δ ~1.4 ppm) .
  • Cross-reference with GC-MS for volatile byproducts, particularly if isomers are present .

Q. What synthetic routes are documented for this compound?

  • While direct synthesis data is limited, analogous compounds (e.g., tert-butyl acetates with fluorinated cyclohexane moieties) suggest:

  • Friedel-Crafts alkylation of 4,4-difluorocyclohexanol with tert-butyl bromoacetate under BF₃ catalysis .
  • Esterification of 2-(4,4-difluorocyclohexyl)acetic acid with tert-butanol via DCC/DMAP coupling .
  • Monitor reaction progress via TLC (hexane/ethyl acetate 4:1) and purify via silica gel chromatography .

Advanced Research Questions

Q. How do steric and electronic effects of the 4,4-difluorocyclohexyl group influence the reactivity of this compound in nucleophilic acyl substitution?

  • The geminal difluorine group increases ring rigidity, reducing conformational flexibility and potentially slowing nucleophilic attack at the ester carbonyl .
  • Steric hindrance from the tert-butyl group may further limit accessibility. To optimize reactions:

  • Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Employ microwave-assisted synthesis to overcome kinetic barriers .
    • Compare kinetics with non-fluorinated analogs to quantify electronic effects .

Q. What analytical challenges arise in characterizing this compound, and how can they be resolved?

  • Isomer separation : The 4,4-difluorocyclohexyl group may exist in axial/equatorial conformers, complicating NMR interpretation. Use low-temperature ¹⁹F NMR (−40°C) to slow ring inversion and resolve splitting patterns .
  • Purity discrepancies : Suppliers often report ">98% purity (sum of isomers)" without specifying stereochemical ratios . Employ chiral HPLC (e.g., Chiralpak IA column) to quantify enantiomeric excess if asymmetric synthesis is attempted .

Q. How can researchers reconcile conflicting toxicity data between acute hazards (Category 4) and absence of carcinogenicity classifications?

  • Acute toxicity (oral LD₅₀ ~300–2000 mg/kg) suggests moderate risk from acute exposure, but the lack of carcinogenicity (per IARC/ACGIH) implies low chronic hazard . To address contradictions:

  • Conduct in vitro mutagenicity assays (e.g., Ames test) to validate non-carcinogenicity claims.
  • Perform subchronic rodent studies (28–90-day exposure) to identify target organs (e.g., respiratory system noted in analogous compounds) .

Q. What strategies are effective for stabilizing this compound under acidic or basic conditions?

  • The tert-butyl ester is prone to hydrolysis in acidic environments. Stabilization methods include:

  • Store at −20°C in anhydrous DCM or THF with molecular sieves .
  • Add scavengers (e.g., triethylamine) during reactions to neutralize trace acids .
    • Under basic conditions, consider replacing the ester with a more stable protecting group (e.g., TBS ether) for long-term storage .

Methodological Notes

  • Synthetic Optimization : If initial yields are low (<50%), screen Lewis acids (e.g., ZnCl₂ vs. BF₃·Et₂O) to enhance electrophilicity of the cyclohexyl intermediate .
  • Environmental Safety : Avoid aqueous waste disposal; instead, incinerate with a halogen scrubber due to fluorine content .
  • Data Reproducibility : Cross-validate supplier-provided CAS numbers (e.g., EN300-207176 vs. commercial analogs) to prevent isomer contamination .

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